Cas no 53554-46-4 ((6-heptyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one ))
53554-46-4 structure
Product Name:(6-heptyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one )
CAS-nummer:53554-46-4
MF:C11H18N2OS
MW:226.338421344757
CID:938738
PubChem ID:5175151
Update Time:2025-04-19
(6-heptyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one ) Chemische en fysische eigenschappen
Naam en identificatie
-
- (6-heptyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one )
- 6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one
- 6-Heptyl-2-thiouracil
- 6-heptyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
- AC1NP8ZC
- CTK1H3205
- NSC363872
- SureCN8944115
- DS-009060
- DTXSID30409168
- 53554-46-4
- SCHEMBL8944115
- NSC-363872
- 6-heptyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
-
- Inchi: 1S/C11H18N2OS/c1-2-3-4-5-6-7-9-8-10(14)13-11(15)12-9/h8H,2-7H2,1H3,(H2,12,13,14,15)
- InChI-sleutel: MTRAJDWJDQTNEO-UHFFFAOYSA-N
- LACHT: S=C1NC(C=C(CCCCCCC)N1)=O
Berekende eigenschappen
- Exacte massa: 226.11414
- Monoisotopische massa: 226.114
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 6
- Complexiteit: 274
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 73.2A^2
- XLogP3: 3
Experimentele eigenschappen
- Dichtheid: 1.11
- Kookpunt: 394.7°C at 760 mmHg
- Vlampunt: 192.5°C
- Brekindex: 1.555
- PSA: 41.13
- LogboekP: 2.94540
(6-heptyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one ) Gerelateerde literatuur
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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